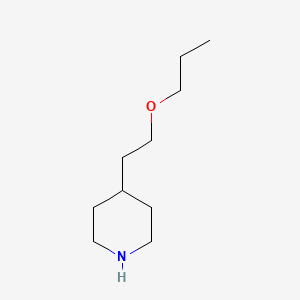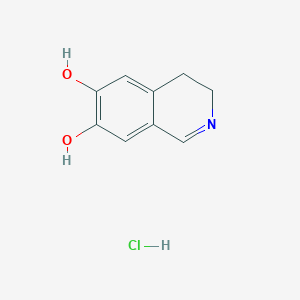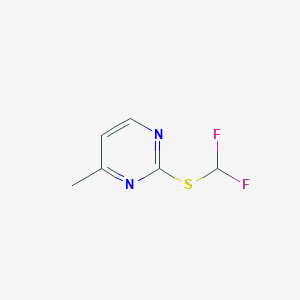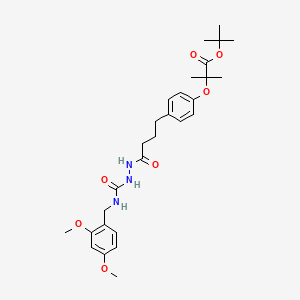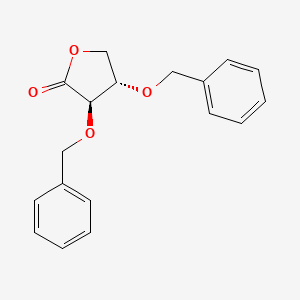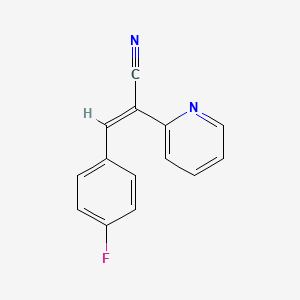
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is an organic compound that features a fluorinated phenyl group and a pyridyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired acrylonitrile compound. The reaction conditions often include solvents like ethanol or methanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced nitrile or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, reduced nitriles.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenyl group and pyridyl moiety allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a methyl group instead of fluorine.
3-(4-Bromophenyl)-2-(2-pyridyl)acrylonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)-2-(2-pyridyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H9FN2 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9FN2/c15-13-6-4-11(5-7-13)9-12(10-16)14-3-1-2-8-17-14/h1-9H/b12-9- |
InChI Key |
KGWWJKYVPSJOCC-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\C2=CC=C(C=C2)F)/C#N |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


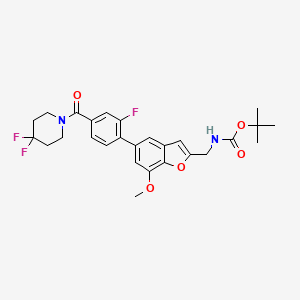
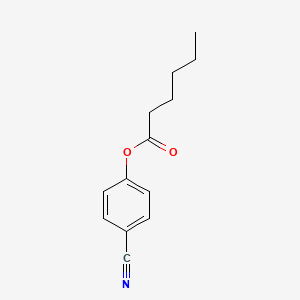

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
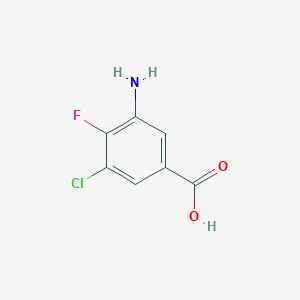
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)

![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
